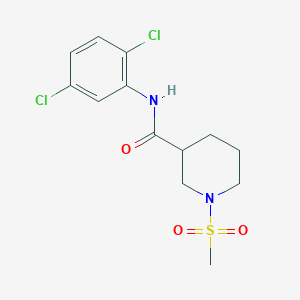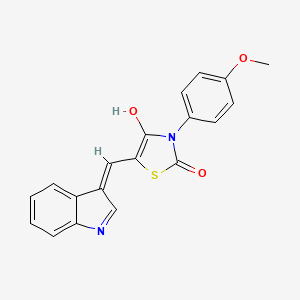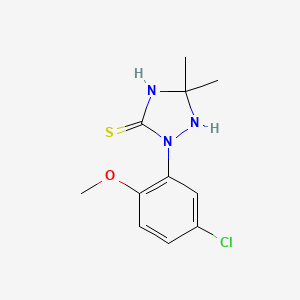![molecular formula C21H25N7O B6079558 6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)
6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine” is a derivative of 1,3,5-triazine . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms . The specific structure of “6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine” was not found in the available data.Chemical Reactions Analysis
The chemical reactions involving triazine derivatives typically involve the substitution of the chlorine atom in cyanuric chloride with other nucleophiles . Specific reactions involving the compound were not found in the available data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For “6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine”, it is known to be a solid with a melting point of 231-235 °C (lit.) . Its empirical formula is C10H11N5O, and its molecular weight is 217.23 .Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition
The compound’s structure suggests potential interactions with cholinesterase enzymes. In a study by Dong et al., fourteen 1,3,5-triazine–1,2,4-triazine hybrids were synthesized and evaluated for cholinesterase inhibitory activities . Notably, compound 5c demonstrated excellent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking revealed interactions with the catalytic active site and peripheral anionic site of AChE.
Anti-Alzheimer’s Drug Development
Given the relevance of cholinesterase inhibition in Alzheimer’s disease (AD), compounds like this one hold promise. The “cholinergic hypothesis” posits that AD results from acetylcholine loss in the cerebral cortex. Acetylcholinesterase inhibitors (AChEIs) are clinically used to enhance cholinergic stimulation. This compound’s triazine scaffold aligns with the search for effective AD treatments .
Luminescent and Optical Properties
Triazine derivatives have been explored for their luminescent and optical properties. Specifically, 2,4,6-triamino-1,3,5-triazine compounds exhibit interesting behavior as optical switches and tri-radical cation species. These applications are relevant in materials science and optoelectronics .
Metal Complexes and Calixarenes
The compound’s triazine core can form metal complexes, which find applications in catalysis, sensors, and materials. Additionally, it may participate in the synthesis of calixarenes—molecular containers with diverse host-guest interactions. These applications span fields like supramolecular chemistry and drug delivery .
Antimicrobial Activity
While not directly studied for this compound, related 1,3,5-triazine derivatives have been evaluated for antimicrobial properties. By replacing chloride ions with various N-nucleophiles, researchers have explored their effects against bacteria, fungi, and other pathogens .
Neuroprotective and Anti-Inflammatory Properties
Although not specifically reported for this compound, triazole-pyrimidine hybrid compounds (similar in structure) have shown promise in neuroprotection and anti-inflammatory applications. These properties are relevant in the context of neurodegenerative diseases and inflammation-related disorders .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the piperazine moiety, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure of the compound, it can be inferred that it may interact with its targets through the piperazine moiety . The interaction of the compound with its targets could lead to changes in the function of the targets, which could result in the observed effects of the compound.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For example, compounds containing the piperazine moiety have been found to modulate the pharmacokinetic properties of a drug substance
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance . This suggests that this compound may have favorable ADME properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antibacterial activity . This suggests that this compound may also have similar biological activities.
Safety and Hazards
The compound “6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .
Eigenschaften
IUPAC Name |
6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-29-18-9-7-17(8-10-18)28-13-11-27(12-14-28)15-19-24-20(22)26-21(25-19)23-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFOWWPOXGVPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)

![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)

![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B6079531.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)



![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)